1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide
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Overview
Description
1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a difluorobenzoyl group, a thiazolyl group, and an azetidine ring, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 3,4-difluorobenzoyl chloride: This can be achieved by reacting 3,4-difluorobenzoic acid with thionyl chloride under reflux conditions.
Formation of the thiazolyl intermediate: The thiazolyl group can be synthesized by reacting 2-methyl-1,3-thiazole with appropriate reagents.
Coupling reaction: The final step involves coupling the 3,4-difluorobenzoyl chloride with the thiazolyl intermediate and azetidine-3-carboxamide under suitable conditions to form the target compound.
Chemical Reactions Analysis
1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide can be compared with similar compounds such as:
3,4-difluorobenzoyl chloride: A key intermediate in the synthesis of the target compound.
4,4,4-trifluoro-1-phenylbutane-1,3-dione: Another fluorinated benzoyl compound with different properties and applications.
4-(2,6-difluorobenzoyl)-1-(4-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone: A compound with a similar difluorobenzoyl group but different overall structure and applications.
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O2S/c1-12-24-19(11-29-12)13-3-2-4-16(7-13)25-20(27)15-9-26(10-15)21(28)14-5-6-17(22)18(23)8-14/h2-8,11,15H,9-10H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFASFPFYXKQLNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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